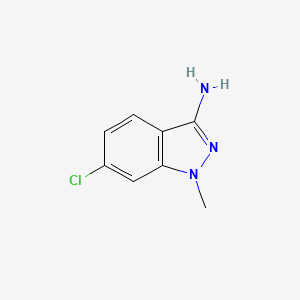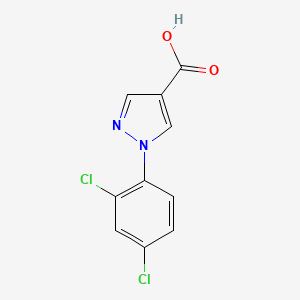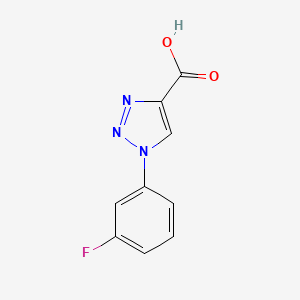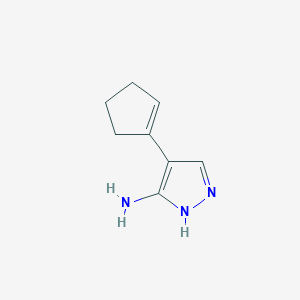
6-Chloro-1-methyl-1H-indazol-3-amine
Overview
Description
6-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the CAS Number: 1031927-22-6. It has a molecular weight of 181.62 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indazole-containing compounds, including this compound, has been a topic of interest in recent years . Various synthetic approaches have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The molecular formula of this compound is C8H8ClN3 . The InChI code for this compound is 1S/C8H8ClN3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11-12/h2-4H,1H3, (H2,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Amine-Functionalized Frameworks : Studies on amine-functionalized metal–organic frameworks (MOFs) highlight the importance of amino functionalities in enhancing CO2 capture capabilities. These frameworks exhibit excellent CO2 separation performance and potential applications in catalysis due to the strong interaction between CO2 and basic amino functionalities (Lin, Y., Kong, C., & Chen, L., 2016).
Synthetic Routes Exploration : Research into novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions of chloral with substituted anilines, followed by treatment with thioglycolic acid, sheds light on the diversity of synthetic routes available for the creation of complex organic molecules. This work underscores the potential for using similar approaches in synthesizing derivatives of 6-Chloro-1-methyl-1H-indazol-3-amine (Issac, R., & Tierney, J., 1996).
Environmental Applications
- Degradation of Hazardous Compounds : Advanced oxidation processes have shown effectiveness in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation. This research indicates the potential for applying similar methodologies to the degradation of environmental pollutants related to this compound (Bhat, A. P., & Gogate, P., 2021).
Pharmaceutical and Agricultural Applications
Chemistry and Biology of Indazoles : Indazole derivatives, including structures related to this compound, have been studied for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties, highlighting the compound's potential for pharmaceutical applications (Ali, N., Dar, B., Pradhan, V., & Farooqui, M., 2013).
Indazole Derivatives and Therapeutic Applications : A review of patents for indazole derivatives, including compounds similar to this compound, reveals their significant pharmacological importance. These derivatives have shown promising anticancer and anti-inflammatory activity, further supporting the compound's relevance in drug development (Denya, I., Malan, S., & Joubert, J., 2018).
Safety and Hazards
This compound is harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-1-methyl-1H-indazol-3-amine are tyrosine kinase , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding effectively with the hinge region of tyrosine kinase . This interaction results in the inhibition of these kinases, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell survival and apoptosis, and their disruption can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . For instance, it has shown promising inhibitory effects against the K562 cell line, a human chronic myeloid leukemia cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, ultraviolet (UV) radiation can be harmful to skin health and potentially affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by modulating the expression of genes involved in the apoptotic pathway . Furthermore, it can disrupt the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA . These interactions can lead to changes in the levels of various proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C and protected from light . Its activity can degrade over extended periods, especially under conditions that promote oxidation or hydrolysis. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can effectively modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as liver damage or hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, which introduce an oxygen atom into the compound, making it more water-soluble and easier to excrete . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function. The compound can also affect metabolic flux, altering the flow of metabolites through various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins can facilitate its movement within the cell . The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, the compound can interact with specific biomolecules, influencing various cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular respiration and energy production .
Properties
IUPAC Name |
6-chloro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUOUTWILBEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289877 | |
| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-22-6 | |
| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)






![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)


